molecular formula C9H10N2OS B1394422 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide CAS No. 92659-38-6

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

Cat. No. B1394422
CAS RN: 92659-38-6
M. Wt: 194.26 g/mol
InChI Key: BOEFQBKVKXVHEE-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide is a benzoxazine compound with the CAS Number: 13582-93-9 . It is a powder at room temperature and has a molecular weight of 178.19 .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives often involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . Some of the modern synthetic strategies used for the ring closure reactions involve transition metal catalysis, microwave-assistance, metal-free or solid-state processes .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide is represented by the InChI code: 1S/C9H10N2O2/c10-9 (12)8-5-11-6-3-1-2-4-7 (6)13-8/h1-4,8,11H,5H2, (H2,10,12) .


Physical And Chemical Properties Analysis

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide is a powder at room temperature . It has a molecular weight of 178.19 and a melting point of 138-140°C .

Scientific Research Applications

Antibacterial and Antifungal Applications

The compound 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide has been found to possess a broad range of biological activities. It exhibits significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents .

Anti-HIV and Anticancer Properties

Further research has revealed that derivatives of this compound also show promise in the treatment of HIV and various forms of cancer . These findings open up possibilities for its use in antiretroviral therapies and oncology .

Anticonvulsant and Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been associated with anticonvulsant and anti-inflammatory effects, which could be beneficial in the treatment of neurological disorders and chronic inflammatory diseases .

Material Science: Thermosetting Resins

Outside of its biological applications, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide can polymerize upon heating to form thermosetting resins . These resins have practical applications in various industries, including the casting of airplane parts and as adhesives .

Synthesis Strategies

The synthesis of this compound involves novel and modern strategies, including transition metal catalysis and microwave-assisted processes. These methods are crucial for the efficient production of the compound for its various applications .

Medicinal Chemistry

The compound’s synthesis and derivatives have drawn significant attention due to their medicinal uses and physiological activities. Its chemical structure allows for a variety of pharmacological applications .

Enantioselective Synthesis

The enantioselective synthesis of 3,4-Dihydro-2H-1,4-benzoxazine derivatives remains a challenge but is essential for their potential application in the total synthesis of morpholines, which are valuable in medicinal chemistry .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11H,5H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEFQBKVKXVHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679717
Record name 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide

CAS RN

92659-38-6
Record name 3,4-Dihydro-2H-1,4-benzoxazine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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